2-tetradecyl-1H-benzimidazole
Description
2-Tetradecyl-1H-benzimidazole is a benzimidazole derivative featuring a long aliphatic tetradecyl chain (C₁₄H₂₉) at the C2 position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, renowned for their structural versatility and broad pharmacological applications . The tetradecyl substituent imparts significant lipophilicity, enhancing membrane permeability and bioavailability, which is critical for interactions with hydrophobic biological targets . This compound is synthesized via alkylation reactions, where the benzimidazole core reacts with tetradecyl halides or other alkylating agents under basic conditions . Its applications span antimicrobial, anticancer, and anti-parasitic activities, though specific data on its efficacy require further exploration .
Properties
Molecular Formula |
C21H34N2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-tetradecyl-1H-benzimidazole |
InChI |
InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-21-22-19-16-14-15-17-20(19)23-21/h14-17H,2-13,18H2,1H3,(H,22,23) |
InChI Key |
IRPJFDNQCGTROV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tetradecyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tetradecanal under acidic conditions, leading to the formation of the desired benzimidazole derivative . Another approach involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization reaction .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including 2-tetradecyl-1H-benzimidazole, often employs scalable and efficient methods such as microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods . Additionally, the use of environmentally benign solvents and reagents, such as water and D-glucose, has been explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecyl-1H-benzimidazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-substituted benzimidazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-tetradecyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in critical biological processes, such as DNA replication, protein synthesis, and cell division.
Pathways Involved: It can inhibit key signaling pathways, including those related to cell proliferation and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Functional Group Variations
The pharmacological and physicochemical properties of benzimidazole derivatives are heavily influenced by substituents at the C1, C2, and N1 positions. Below is a comparative analysis of 2-tetradecyl-1H-benzimidazole with structurally related compounds:
Physicochemical Properties
- Lipophilicity : The tetradecyl chain in 2-tetradecyl-1H-benzimidazole confers high LogP values (~8–10), making it significantly more hydrophobic than derivatives with polar groups (e.g., benzimidazole-2-thione, LogP ~2–3) .
- Solubility : The compound’s low aqueous solubility contrasts with benzimidazole-2-thione derivatives, which exhibit moderate solubility due to hydrogen-bonding capacity of the thione group .
- Stability : Benzimidazoles with electron-withdrawing groups (e.g., 2-chloro derivatives) show higher chemical stability under acidic conditions compared to alkylated variants .
Key Research Findings and Contradictions
- Biological Efficacy : While benzimidazole derivatives broadly show antimicrobial and anticancer activities , specific substituents dictate potency. For example, 2-chloro derivatives outperform alkylated variants in antitubercular assays , but alkyl chains may enhance bioavailability .
- Synthetic Challenges : Alkylation reactions for long-chain derivatives (e.g., tetradecyl) require stringent conditions (e.g., anhydrous solvents, elevated temperatures), contrasting with milder methods for benzimidazole-2-thiones .
Data Tables
Table 1: Comparative Physicochemical Properties
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